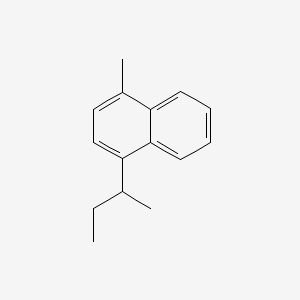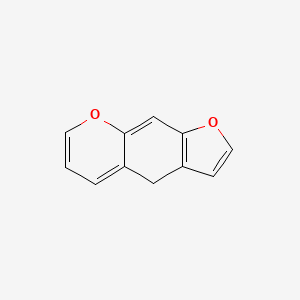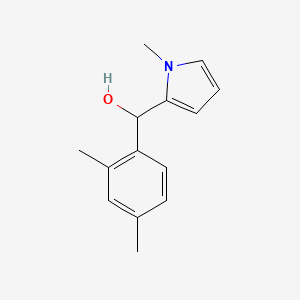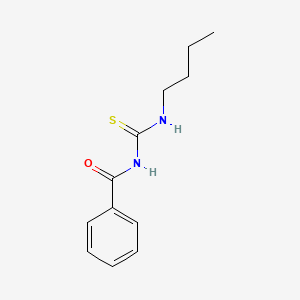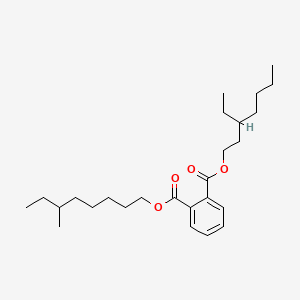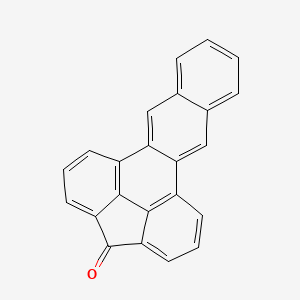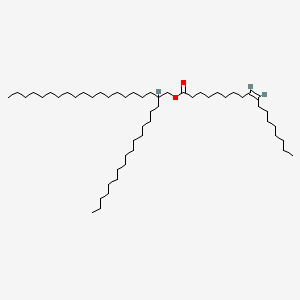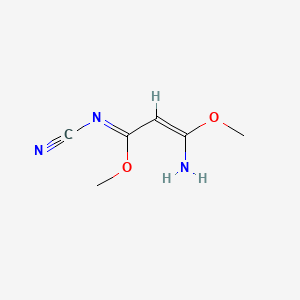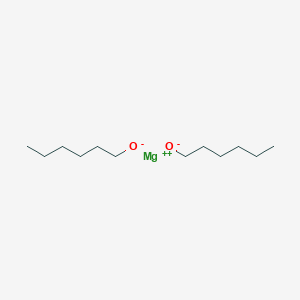
Magnesium di(hexanolate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium di(hexanolate) is an organometallic compound with the chemical formula C₁₂H₂₆MgO₂ It is a magnesium alkoxide, where magnesium is bonded to two hexanolate groups
準備方法
Synthetic Routes and Reaction Conditions
Magnesium di(hexanolate) can be synthesized through the reaction of magnesium with hexanol in the presence of a catalyst. The reaction typically involves the following steps:
Preparation of Magnesium Alkoxide: Magnesium metal is reacted with hexanol under an inert atmosphere to prevent oxidation. The reaction is usually carried out at elevated temperatures to facilitate the formation of the alkoxide.
Purification: The crude product is purified by distillation or recrystallization to obtain pure magnesium di(hexanolate).
Industrial Production Methods
Industrial production of magnesium di(hexanolate) follows similar principles but on a larger scale. The process involves:
Bulk Reaction: Large quantities of magnesium and hexanol are reacted in a reactor vessel. The reaction conditions are optimized for maximum yield and purity.
Separation and Purification: The product is separated from the reaction mixture and purified using industrial-scale distillation or crystallization techniques.
化学反応の分析
Types of Reactions
Magnesium di(hexanolate) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form magnesium oxide and hexanoic acid.
Substitution: The hexanolate groups can be substituted with other alkoxide groups through alcoholysis.
Hydrolysis: It reacts with water to form magnesium hydroxide and hexanol.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Substitution: Alcohols with different alkyl groups under reflux conditions.
Hydrolysis: Water or aqueous solutions at room temperature.
Major Products
Oxidation: Magnesium oxide and hexanoic acid.
Substitution: Magnesium alkoxides with different alkyl groups.
Hydrolysis: Magnesium hydroxide and hexanol.
科学的研究の応用
Magnesium di(hexanolate) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and transesterification.
Materials Science: It is used in the synthesis of magnesium-based materials with unique properties.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
作用機序
The mechanism of action of magnesium di(hexanolate) involves the coordination of magnesium with the hexanolate groups. This coordination facilitates various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Magnesium di(ethanolate): Similar in structure but with shorter alkyl chains.
Magnesium di(propanolate): Similar in structure but with different alkyl chains.
Magnesium di(butanolate): Similar in structure but with different alkyl chains.
Uniqueness
Magnesium di(hexanolate) is unique due to its longer alkyl chains, which can influence its reactivity and solubility. This makes it suitable for specific applications where other magnesium alkoxides may not be effective.
特性
CAS番号 |
21643-32-3 |
|---|---|
分子式 |
C12H26MgO2 |
分子量 |
226.64 g/mol |
IUPAC名 |
magnesium;hexan-1-olate |
InChI |
InChI=1S/2C6H13O.Mg/c2*1-2-3-4-5-6-7;/h2*2-6H2,1H3;/q2*-1;+2 |
InChIキー |
GOMJHGKTFLDIRI-UHFFFAOYSA-N |
正規SMILES |
CCCCCC[O-].CCCCCC[O-].[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



